molecular formula C21H34O5 B10768209 Lipoxin A4 methyl ester

Lipoxin A4 methyl ester

Cat. No.: B10768209
M. Wt: 366.5 g/mol
InChI Key: UBPCKDCSZPRQJP-QDCMSWGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoxin A4 methyl ester is a derivative of lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and immunomodulatory properties. This compound retains these properties and is often used in scientific research to study inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lipoxin A4 methyl ester typically involves the iodization method starting with 15S-hydroxy-5,8,11,13-eicosatetraenoic acid methyl ester. This compound reacts with tert-butyl dimethylsilyl triflate and lutidine in methylene chloride at 0°C to form tert-butyldimethylsilyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory synthesis, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Lipoxin A4 methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites .

Scientific Research Applications

Lipoxin A4 methyl ester has a wide range of scientific research applications:

Mechanism of Action

Lipoxin A4 methyl ester exerts its effects by interacting with specific receptors on immune cells. It modulates the activity of transcription factors such as nuclear factor kappa B and activator protein-1, leading to the regulation of inflammatory gene expression. This results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators .

Comparison with Similar Compounds

    Lipoxin B4: Another lipoxin with similar anti-inflammatory properties.

    Aspirin-triggered 15-epi-lipoxin A4: A derivative of lipoxin A4 with enhanced anti-inflammatory effects.

    Resolvins: Lipid mediators derived from omega-3 fatty acids with similar pro-resolving properties.

Uniqueness: Lipoxin A4 methyl ester is unique due to its specific structure and the presence of a methyl ester group, which can influence its biological activity and stability. Compared to other lipoxins and resolvins, it has distinct receptor interactions and signaling pathways .

Properties

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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